3,3a-Dihydrothieno[2,3-d]imidazol-2-one
Description
3,3a-Dihydrothieno[2,3-d]imidazol-2-one is a fused heterocyclic compound featuring a thiophene ring fused to an imidazolone moiety. Its structure is characterized by a sulfur atom in the thiophene ring and a ketone group at the 2-position of the imidazole ring.
Properties
Molecular Formula |
C5H4N2OS |
|---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
3,3a-dihydrothieno[2,3-d]imidazol-2-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2,4H,(H,7,8) |
InChI Key |
RNDJTQJGRJEZQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.
Scientific Research Applications
3,3a-Dihydrothieno[2,3-d]imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole Derivatives
Benzimidazole derivatives, such as 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (C₉H₁₀N₂O, MW 162.19), share a fused benzene-imidazolone structure. Key differences include:
- Aromaticity and Stability: The benzene ring in benzimidazoles provides greater aromatic stability compared to the thiophene ring in thienoimidazolones. This results in higher thermal stability for benzimidazoles, as evidenced by studies on energetic materials where imidazol-2-one substituents enhance stability through conjugation effects .
- Applications : Benzimidazoles are widely used in pharmaceuticals (e.g., antiparasitic agents) and energetic materials due to their tunable detonation velocities (e.g., ~8,500 m/s for nitro-substituted derivatives) .
Table 1: Benzimidazole vs. Thienoimidazolone Properties
Thieno[3,4-d]imidazol-2-one Derivatives
Compounds like 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (C₁₇H₁₅ClN₂O₃S, MW 362.83) differ in ring fusion position and substituents:
- Electronic Effects: The sulfone group (5,5-dioxide) in thieno[3,4-d] derivatives increases electronegativity, enhancing oxidative stability but reducing reactivity in nucleophilic substitutions compared to non-sulfone analogs .
- Synthetic Accessibility: Thieno[2,3-d] derivatives are synthesized via hydantoin and Vilsmeier-Haack reagent routes, while sulfone-containing analogs require additional oxidation steps .
Naphthoimidazolone and Larger Aromatic Systems
Naphth[2,3-d]imidazol-2-one (C₁₁H₈N₂O, MW 184.19) features an extended aromatic system, leading to:
Substituent Effects on Thienoimidazolones
- Methyl/Chloro Substituents: 3-Methyl-1H,2H,3H-thieno[2,3-d]imidazol-2-one (C₁₀H₁₁ClN₂O₂, MW 226.66) shows increased lipophilicity, favoring membrane permeability in drug candidates .
Table 2: Impact of Substituents on Key Properties
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